Mubritinib

HER2 inhibition kinase selectivity antiproliferative assay

Researchers often waste resources on dual HER2/EGFR inhibitors that confound pathway analysis. Mubritinib (TAK-165) solves this with >4000-fold selectivity for HER2 over EGFR, FGFR, PDGFR, JAK1, Src, and Blk, ensuring clean phenotypic data. It also serves as a potent mitochondrial complex I inhibitor (IC₅₀ 19.2 nM) for OXPHOS studies. • HER2 IC₅₀: 6 nM in BT-474 cells; no activity on off-target kinases up to 25 μM. • Validated in vivo: 73.5-77.1% tumor growth inhibition across bladder, renal, and prostate xenograft models. • Supply chain: >98% HPLC purity, stock solutions at 10 mM in DMSO, shipped ambient with guaranteed stability.

Molecular Formula C25H23F3N4O2
Molecular Weight 468.5 g/mol
CAS No. 366017-09-6
Cat. No. B1684479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMubritinib
CAS366017-09-6
SynonymsMubritinib;  TAK 165;  TAK-165;  TAK165
Molecular FormulaC25H23F3N4O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
InChIKeyZTFBIUXIQYRUNT-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mubritinib (TAK-165, CAS 366017-09-6) for Scientific Procurement: HER2/ErbB2 Tyrosine Kinase Inhibitor


Mubritinib (TAK-165) is a small-molecule protein kinase inhibitor originally developed by Takeda Pharmaceutical Company as a potent and highly selective inhibitor of human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase [1]. In cellular assays, Mubritinib inhibits HER2 phosphorylation with an IC50 of 6 nM in BT-474 breast cancer cells, while displaying no measurable activity against a panel of other tyrosine kinases including EGFR, FGFR, PDGFR, JAK1, Src, and Blk at concentrations up to 25,000 nM in the same cellular context [1]. The compound completed Phase I clinical evaluation for HER2-expressing tumors but has been discontinued from further clinical development, positioning it exclusively as a research tool for mechanistic studies [2]. Recent investigations have revealed that Mubritinib also functions as a potent inhibitor of mitochondrial respiratory complex I, expanding its utility as a chemical probe for studying mitochondrial metabolism and oxidative phosphorylation in cancer biology [3].

Why Mubritinib (CAS 366017-09-6) Cannot Be Replaced by Lapatinib, Neratinib, or Tucatinib in Mechanistic Research


Generic substitution among HER2-targeted small molecules fails because Mubritinib exhibits a fundamentally distinct selectivity profile and mechanism of action compared to clinically used HER2 tyrosine kinase inhibitors. Unlike lapatinib and neratinib, which potently inhibit both HER2 and EGFR (with EGFR IC50 values of 92 nM for neratinib and dual HER2/EGFR inhibition for lapatinib), Mubritinib demonstrates >4000-fold selectivity for HER2 over EGFR, FGFR, PDGFR, JAK1, Src, and Blk . Furthermore, recent biochemical evidence demonstrates that Mubritinib does not directly bind HER2 but instead exerts its anti-proliferative effects through inhibition of mitochondrial respiratory complex I with an IC50 of 19.2 nM [1]. This dual identity—as both a HER2-selective kinase inhibitor in cellular contexts and a mitochondrial complex I inhibitor in biochemical assays—makes Mubritinib a unique chemical probe that cannot be functionally substituted by any single alternative HER2 inhibitor.

Mubritinib Procurement Evidence: Quantified Differentiation from Lapatinib, Erlotinib, Neratinib, and Tucatinib


Mubritinib vs. Lapatinib and Erlotinib: Quantitative Antiproliferative Activity Comparison in Ba/F3 Cells

In a direct head-to-head comparison using Ba/F3 cells treated for 48 hours, Mubritinib demonstrated substantially greater antiproliferative potency than lapatinib or erlotinib. The measured IC50 values were 0.049 μM for Mubritinib, compared to 1.62 μM for lapatinib and 0.19 μM for erlotinib [1]. This represents an approximately 33-fold greater potency for Mubritinib relative to lapatinib and a 3.9-fold improvement over erlotinib in this cellular context.

HER2 inhibition kinase selectivity antiproliferative assay Ba/F3 cell model

Mubritinib vs. Neratinib: HER2 Selectivity Differentiation in Cellular Assays

Mubritinib and neratinib represent fundamentally different selectivity classes among HER2 inhibitors. Mubritinib inhibits HER2 with an IC50 of 6 nM in BT-474 cells and demonstrates no measurable activity against EGFR, FGFR, PDGFR, JAK1, Src, or Blk at concentrations up to 25,000 nM in the same cellular context . In contrast, neratinib potently inhibits both HER2 (IC50 = 59 nM) and EGFR (IC50 = 92 nM) . The >4000-fold selectivity window of Mubritinib for HER2 over EGFR contrasts sharply with neratinib's approximately 1.6-fold selectivity ratio.

HER2 selectivity EGFR inhibition kinase profiling off-target analysis

Mubritinib vs. Tucatinib: Potency and Selectivity Profile Differentiation

While both Mubritinib and tucatinib are characterized as HER2-selective inhibitors, their potency and selectivity profiles differ measurably. Mubritinib inhibits HER2 with an IC50 of 6 nM and demonstrates >4000-fold selectivity over a panel of six tyrosine kinases (EGFR, FGFR, PDGFR, JAK1, Src, Blk) [1]. Tucatinib inhibits HER2 with an IC50 of 8 nM and has been reported to display approximately 1000-fold selectivity over EGFR in cellular assays . The 6 nM IC50 for Mubritinib represents a modest 1.3-fold improvement in potency over tucatinib, while the >4000-fold selectivity window exceeds tucatinib's reported ~1000-fold margin.

HER2 potency kinase inhibitor comparison BT-474 cells selectivity profiling

Mubritinib Mitochondrial Complex I Inhibition: Mechanism Distinct from All Conventional HER2 Inhibitors

Biochemical characterization has revealed that Mubritinib directly inhibits mitochondrial respiratory complex I with an IC50 of 19.2 nM [1]. Radiometric kinase assays using recombinant human HER2 demonstrated that, unlike lapatinib which directly inhibits HER2 kinase activity, Mubritinib at 1 μM does not measurably inhibit HER2 in a cell-free system [1]. This establishes that Mubritinib's anti-proliferative effects are mediated through mitochondrial complex I inhibition rather than direct HER2 kinase inhibition, a mechanism that distinguishes it from all clinically approved HER2-targeted small molecules including lapatinib, neratinib, and tucatinib.

mitochondrial complex I oxidative phosphorylation chemical probe cancer metabolism

Mubritinib Blood-Brain Barrier Penetration: A Differentiating Pharmacokinetic Property

In vivo pharmacokinetic assays have established that Mubritinib crosses the blood-brain barrier [1]. This property contrasts with many clinically used HER2 inhibitors, including lapatinib, which demonstrates limited CNS penetration due to efflux by P-glycoprotein and BCRP transporters. In preclinical patient-derived glioblastoma models, Mubritinib administered at 20-25 mg/kg/day via oral gavage or intraperitoneal injection demonstrated brain penetration sufficient to impair brain tumor stem cell proliferation and extend animal survival [1][2].

blood-brain barrier pharmacokinetics glioblastoma CNS penetration

Mubritinib In Vivo Antitumor Efficacy in HER2-Expressing Xenograft Models

In a direct in vivo comparison across three xenograft models, Mubritinib demonstrated consistent antitumor efficacy. Following 14 days of treatment, the T/C ratio (treated tumor growth / control tumor growth × 100) was 22.9% in UMUC-3 bladder cancer xenografts, 26.0% in ACHN renal cancer xenografts, and 26.5% in LN-REC4 prostate cancer xenografts [1]. These values correspond to tumor growth inhibition of 77.1%, 74.0%, and 73.5%, respectively. The consistency of this effect across three distinct HER2-expressing tumor types provides quantitative evidence of broad-spectrum in vivo activity.

xenograft model in vivo efficacy T/C ratio bladder cancer prostate cancer

Mubritinib (TAK-165) Application Scenarios: Evidence-Based Research and Procurement Use Cases


HER2-Specific Pathway Dissection with Minimal EGFR Confounding

Researchers investigating HER2-specific signaling pathways in BT-474 breast cancer cells or similar HER2-overexpressing models should select Mubritinib over dual HER2/EGFR inhibitors such as lapatinib or neratinib. Mubritinib's >4000-fold selectivity for HER2 over EGFR, FGFR, PDGFR, JAK1, Src, and Blk ensures that observed biological effects can be attributed to HER2 inhibition alone, eliminating the need for multiple inhibitor controls to rule out EGFR-mediated signaling effects [1]. In BT-474 cells, Mubritinib inhibits HER2 phosphorylation with an IC50 of 6 nM and suppresses downstream Akt and MAPK signaling at concentrations as low as 0.1 μM [1].

Mitochondrial Complex I Inhibition as a Chemical Probe in Cancer Metabolism Studies

For research focused on oxidative phosphorylation (OXPHOS) dependency and mitochondrial metabolism in cancer, Mubritinib serves as a potent complex I inhibitor with an IC50 of 19.2 nM in isolated mitochondrial membranes [1]. It has been validated in acute myeloid leukemia models characterized by NPM1 and FLT3 mutations, where it exhibits selective cytotoxicity at 0.1-10 μM against OXPHOS-hyperactive chemoresistant populations while sparing normal CD34⁺ hematopoietic stem cells [2]. The compound should be prepared as stock solutions in DMSO (solubility ≥76.9 mg/mL) with working concentrations of 10-100 nM for direct complex I inhibition studies [2].

Blood-Brain Barrier-Penetrant Agent for CNS Tumor and Brain Metastasis Models

For glioblastoma research or brain metastasis models requiring CNS-penetrant compounds, Mubritinib's established blood-brain barrier penetration provides a distinct advantage over CNS-restricted HER2 inhibitors [1]. In patient-derived glioblastoma stem cell models, Mubritinib impairs stemness and self-renewal through mitochondrial respiration inhibition. In vivo administration at 20-25 mg/kg/day via oral gavage or intraperitoneal injection in murine models has demonstrated delayed tumor progression and extended survival, both as monotherapy and in combination with radiotherapy [1].

In Vivo Xenograft Studies of HER2-Expressing Bladder, Renal, and Prostate Cancers

For preclinical oncology research involving HER2-expressing xenograft models, Mubritinib provides a validated in vivo tool with documented efficacy across multiple tumor types. In 14-day treatment studies, Mubritinib achieved T/C ratios of 22.9% (UMUC-3 bladder cancer), 26.0% (ACHN renal cancer), and 26.5% (LN-REC4 prostate cancer), corresponding to 73.5-77.1% tumor growth inhibition [1]. These established performance benchmarks enable researchers to design comparative studies against novel compounds or combination therapies with a characterized reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mubritinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.